2-(4-Fluorobenzoyl)naphthalene-1-carboxylic acid
Description
Properties
CAS No. |
3870-15-3 |
|---|---|
Molecular Formula |
C18H11FO3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-(4-fluorobenzoyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C18H11FO3/c19-13-8-5-12(6-9-13)17(20)15-10-7-11-3-1-2-4-14(11)16(15)18(21)22/h1-10H,(H,21,22) |
InChI Key |
WZZGNSQXZZKCKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)O)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-Fluorobenzoyl)naphthalene-1-carboxylic acid typically involves the following steps:
Friedel-Crafts Acylation: This reaction involves the acylation of naphthalene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
2-(4-Fluorobenzoyl)naphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development:
The compound serves as a building block for the synthesis of various pharmaceuticals and biologically active molecules. Its structural features allow it to be modified into potential drug candidates targeting specific diseases. For instance, derivatives of naphthalene carboxylic acids have been explored for their anti-inflammatory and analgesic properties .
2. NK(1) Receptor Antagonists:
Research has indicated that compounds similar to this compound can act as NK(1) receptor antagonists, which are relevant in treating conditions such as depression and anxiety disorders. A notable study highlighted the synthesis of a series of C-phenylpiperazine derivatives that exhibited significant affinity for NK(1) receptors, showcasing the potential of fluorinated naphthalene derivatives in pharmacology .
Case Studies:
The biological evaluation of this compound and its derivatives has demonstrated various pharmacological activities:
- Anticancer Activity: Compounds derived from this naphthalene carboxylic acid have shown promise in inhibiting tumor growth in vitro. Studies have focused on their ability to disrupt PD-1/PD-L1 interactions, which are crucial in cancer immune evasion mechanisms .
- Anti-inflammatory Effects: Research indicates that certain derivatives can modulate inflammatory pathways, suggesting their potential use in treating chronic inflammatory diseases .
Industrial Applications
1. Agrochemicals:
The compound is also utilized in the synthesis of herbicides and plant growth hormones. Its derivatives have been shown to possess herbicidal properties, making them valuable in agricultural chemistry .
2. Dyes and Pigments:
Naphthalene carboxylic acids are commonly used in the production of dyes due to their ability to form stable colorants. The fluorinated variants can enhance color stability and intensity, making them suitable for use in textiles and coatings .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzoyl)naphthalene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-(4-Fluorobenzoyl)naphthalene-1-carboxylic acid can be compared with other similar compounds, such as:
2-(4-Chlorobenzoyl)naphthalene-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
2-(4-Methylbenzoyl)naphthalene-1-carboxylic acid: Contains a methyl group instead of fluorine, leading to different chemical and physical properties.
2-(4-Nitrobenzoyl)naphthalene-1-carboxylic acid:
These comparisons highlight the unique properties of this compound, such as its enhanced reactivity and potential for biological activity due to the presence of the fluorobenzoyl group.
Biological Activity
2-(4-Fluorobenzoyl)naphthalene-1-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, featuring a naphthalene core with a carboxylic acid group and a 4-fluorobenzoyl moiety, enhances its chemical reactivity and biological properties compared to non-fluorinated analogs. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.
- Molecular Formula : C₁₈H₁₁F O₃
- Molecular Weight : Approximately 294.28 g/mol
- Melting Point : 175.0 to 175.8 °C
- Boiling Point : Predicted at about 531.8 °C
The presence of the fluorine atom in the benzoyl group is significant as it enhances both chemical reactivity and biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of certain bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results against several cancer cell lines, including leukemia and breast cancer cells. The mechanism of action appears to involve the disruption of cellular processes critical for cancer cell survival.
Table 2: Anticancer Activity Against Different Cell Lines
In a comparative study, the compound exhibited superior activity compared to standard chemotherapeutics, indicating its potential as a lead compound in anticancer drug development .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The fluorinated moiety enhances binding affinity to target proteins, which may include enzymes involved in cell proliferation and survival pathways. This interaction can lead to the inhibition of key signaling pathways that are often dysregulated in cancer cells .
Case Studies
- Study on Leukemia Cells : A recent investigation into the effects of this compound on leukemia cell lines revealed that it significantly reduced cell viability at low concentrations (IC50 values as low as 1.62 µM). The study highlighted that the compound's mechanism did not involve traditional pathways such as tubulin polymerization or Src inhibition, suggesting alternative routes for its cytotoxic effects .
- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, researchers tested various derivatives of naphthalene carboxylic acids, including the fluorinated variant. The results indicated a marked improvement in antimicrobial activity against resistant strains of bacteria, supporting its potential use in treating infections caused by multidrug-resistant organisms .
Q & A
Q. What are the established synthetic routes for 2-(4-Fluorobenzoyl)naphthalene-1-carboxylic acid, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. Key steps include:
- Acylation of naphthalene-1-carboxylic acid using 4-fluorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
- Purification via recrystallization from ethanol or acetone to remove unreacted starting materials.
- Optimization: Adjust stoichiometry (1:1.2 molar ratio of naphthalene-1-carboxylic acid to 4-fluorobenzoyl chloride) and reaction time (6–8 hours at 80°C) to minimize byproducts like mono-acylated derivatives. Monitor progress via TLC (silica gel, hexane:ethyl acetate 3:1) .
Q. How can solubility and stability of this compound be characterized for experimental applications?
Methodological Answer:
- Solubility: Test in polar aprotic solvents (DMSO, DMF) and non-polar solvents (toluene, chloroform) using UV-Vis spectroscopy (λ = 260–300 nm for naphthalene absorption).
- Stability: Conduct accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C). Analyze via HPLC (C18 column, acetonitrile/water gradient) to detect decomposition products like free naphthalene-1-carboxylic acid .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data arising from different synthetic batches?
Methodological Answer: Discrepancies in ¹H/¹³C NMR spectra (e.g., shifts at δ 7.8–8.2 ppm for aromatic protons) may stem from:
Q. What spectroscopic techniques are optimal for analyzing its coordination behavior with lanthanide ions?
Methodological Answer:
- Fluorescence Spectroscopy: Measure emission intensity (e.g., Eu³+ complexes at 614 nm for ⁵D₀→⁷F₂ transition) to assess ligand-to-metal energy transfer efficiency. Use Phen (1,10-phenanthroline) as a synergistic agent to enhance sensitivity .
- FT-IR: Confirm carboxylate binding via shifts in ν(C=O) from ~1700 cm⁻¹ (free acid) to ~1600 cm⁻¹ (metal-bound) .
Q. How can computational methods predict its reactivity in photochemical applications?
Methodological Answer:
- DFT Calculations: Optimize geometry using B3LYP/6-31G* basis sets to study frontier molecular orbitals (HOMO-LUMO gap) and electron density distribution.
- TD-DFT: Simulate UV-Vis spectra to correlate with experimental data and identify charge-transfer transitions .
Data Analysis and Experimental Design
Q. How to design experiments for studying fluorescence quenching mechanisms in biological systems?
Methodological Answer:
- Competitive Binding Assays: Titrate the compound with serum albumin (e.g., BSA) and monitor fluorescence quenching (λₑₓ = 280 nm, λₑₘ = 340 nm). Calculate binding constants using Stern-Volmer plots.
- Molecular Docking: Use AutoDock Vina to predict binding sites on proteins (e.g., hydrophobic pockets near tryptophan residues) .
Q. What strategies mitigate aggregation-induced quenching in solid-state fluorescence studies?
Methodological Answer:
- Co-crystallization: Introduce bulky counterions (e.g., tetrabutylammonium) to disrupt π-π stacking.
- Doping in Matrices: Embed the compound in PMMA or silica gels to isolate fluorophores and reduce self-absorption .
Contradictions in Published Data
Q. How to reconcile conflicting reports on its thermal stability during thermogravimetric analysis (TGA)?
Methodological Answer: Variations in decomposition temperatures (e.g., 200–250°C) may arise from:
- Sample Purity: Compare TGA curves with HPLC-pure (>98%) vs. crude samples.
- Heating Rate: Standardize at 10°C/min under N₂ atmosphere to avoid oxidative degradation .
Tables
Q. Table 1. Comparative Fluorescence Intensities of Eu³+ Complexes
| Ligand | Synergistic Agent | λₑₘ (nm) | Relative Intensity |
|---|---|---|---|
| 2-(4-Fluorobenzoyl)-... | None | 614 | 100 |
| 2-(4-Fluorobenzoyl)-... | Phen | 614 | 320 |
| 2-(4-Fluorobenzoyl)-... | TPPO | 614 | 250 |
| Data from fluorescence spectra in ethanol at 298 K . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
